molecular formula C23H17BrN2O3 B3481194 4-[2-(benzyloxy)benzylidene]-1-(4-bromophenyl)-3,5-pyrazolidinedione

4-[2-(benzyloxy)benzylidene]-1-(4-bromophenyl)-3,5-pyrazolidinedione

Cat. No.: B3481194
M. Wt: 449.3 g/mol
InChI Key: GDGIDPLHJRZNAV-XSFVSMFZSA-N
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Description

The compound “4-[2-(benzyloxy)benzylidene]-1-(4-bromophenyl)-3,5-pyrazolidinedione” is a complex organic molecule. It contains a pyrazolidinedione core, which is a type of heterocyclic compound . The molecule also has a benzylidene group attached to the pyrazolidinedione core, and a benzyloxy group attached to the benzylidene group .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The molecule has a molecular weight of approximately 496.3 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been known to undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Future Directions

The future directions for “4-[2-(benzyloxy)benzylidene]-1-(4-bromophenyl)-3,5-pyrazolidinedione” could involve further exploration of its potential biological activities. For instance, similar compounds have been found to exhibit various biological activities, suggesting that “this compound” may also have potential applications in medicinal chemistry .

Properties

IUPAC Name

(4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-18-10-12-19(13-11-18)26-23(28)20(22(27)25-26)14-17-8-4-5-9-21(17)29-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGIDPLHJRZNAV-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=O)NN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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